molecular formula C5H9NO4 B3407479 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 6632-49-1

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No. B3407479
Key on ui cas rn: 6632-49-1
M. Wt: 147.13 g/mol
InChI Key: BJUDBMXEBNIQCD-UHFFFAOYSA-N
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Patent
US08729112B2

Procedure details

A suspension of 2-amino-2-(hydroxymethyl)propane-1,3-diol (51.37 g, 424.1 mmol) in diethyl carbonate (55 ml) was heated to 140° C. for 14 h, during which approximately 50 ml of ethanol was collected in a Dean-Stark trap. The reaction mixture was cooled to RT and the resulting thick, clear syrup was used without further purification. LRMS (ESI/APCI): 148 [M+H]+.
Quantity
51.37 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:7][OH:8])([CH2:5][OH:6])[CH2:3][OH:4].[CH2:9]([OH:11])C>C(=O)(OCC)OCC>[OH:4][CH2:3][C:2]1([CH2:7][OH:8])[CH2:5][O:6][C:9](=[O:11])[NH:1]1

Inputs

Step One
Name
Quantity
51.37 g
Type
reactant
Smiles
NC(CO)(CO)CO
Name
Quantity
55 mL
Type
solvent
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected in a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
the resulting thick, clear syrup was used without further purification

Outcomes

Product
Name
Type
Smiles
OCC1(NC(OC1)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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